molecular formula C12H15N3O B3338298 1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one CAS No. 883985-03-3

1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one

Cat. No.: B3338298
CAS No.: 883985-03-3
M. Wt: 217.27
InChI Key: LTHHSSAETACXDL-UHFFFAOYSA-N
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Description

1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one (CAS: 883985-03-3) is a spirocyclic compound featuring a 1,8-naphthyridine core fused with a piperidine ring. Its molecular formula is C₁₂H₁₅N₃O (MW: 217.27 g/mol), and it is classified as a nitrogen-containing heterocycle . The compound is primarily used in research settings, with solubility in DMSO and storage recommendations at 2–8°C .

Structurally, the spiro configuration introduces rigidity, which may influence binding affinity in biological systems. However, unlike simpler 1,8-naphthyridine derivatives, its fused piperidine ring could modulate pharmacokinetic properties, such as solubility and metabolic stability .

Properties

IUPAC Name

spiro[1,3-dihydro-1,8-naphthyridine-4,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c16-10-8-12(3-6-13-7-4-12)9-2-1-5-14-11(9)15-10/h1-2,5,13H,3-4,6-8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHHSSAETACXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC3=C2C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215475
Record name Spiro[1,8-naphthyridine-4(1H),4′-piperidin]-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883985-03-3
Record name Spiro[1,8-naphthyridine-4(1H),4′-piperidin]-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883985-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[1,8-naphthyridine-4(1H),4′-piperidin]-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1H-Spiro[[1,8]naphthyridine-4,4’-piperidin]-2(3H)-one involves several steps, typically starting with the preparation of the naphthyridine and piperidine precursors. These precursors are then subjected to a spirocyclization reaction under specific conditions to form the desired spiro compound. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .

Chemical Reactions Analysis

1H-Spiro[[1,8]naphthyridine-4,4’-piperidin]-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. .

Scientific Research Applications

Chemistry

1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one serves as an intermediate in the synthesis of more complex molecules. Its unique structural features allow it to act as a building block in organic synthesis. The compound can undergo various chemical reactions, including oxidation and reduction, which are essential for the development of new chemical entities.

Biological Research

Research has indicated that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : There is ongoing research into its ability to induce apoptosis in cancer cells through specific molecular pathways.

These properties make it a candidate for further investigation as a therapeutic agent.

Medicinal Applications

The compound is being explored for its potential use in treating various medical conditions. Its mechanism of action involves interaction with specific molecular targets, which could lead to the modulation of biological pathways relevant to disease processes. Detailed studies are necessary to elucidate these pathways and confirm its therapeutic efficacy.

Industrial Applications

In industry, this compound is utilized in the development of new materials and as a catalyst in specific industrial processes. Its unique properties can enhance reaction efficiencies and product yields.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound on various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro tests demonstrated that this compound could induce apoptosis in human cancer cell lines. Mechanistic studies revealed that it might inhibit specific signaling pathways involved in cell proliferation and survival.

Mechanism of Action

The mechanism of action of 1H-Spiro[[1,8]naphthyridine-4,4’-piperidin]-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Analogues

1,8-Naphthyridine derivatives share a common bicyclic aromatic core but differ in substituents and fused rings. Key analogues include:

Compound Structure/Modification Key Applications/Properties References
1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one Spirocyclic fusion with piperidine Research chemical; unconfirmed bioactivity
Ciprofloxacin Fluoroquinolone with 1,8-naphthyridine core Broad-spectrum antibiotic; inhibits DNA gyrase
5-(6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,8-naphthyridine Multi-component synthesis product Anti-inflammatory, antitumor potential
BF₂ complexes with 1,8-naphthyridine Metal-coordinating ligands Fluorescent probes, catalytic applications

Key Observations :

  • Spiro vs. Non-spiro Derivatives: The spiro architecture in the target compound introduces conformational constraints absent in linear derivatives like ciprofloxacin. This may reduce flexibility in target binding but improve metabolic stability .
  • Biological Activity : While 1,8-naphthyridine derivatives exhibit antibacterial, anti-inflammatory, and antitumor activities , the target compound lacks direct evidence of efficacy. For instance, analogues like 1,8-NA and 3-TNB show minimal antibacterial activity (MIC ≥1.024 µg/mL), suggesting structural nuances critically impact potency .
Mechanistic and Pharmacological Profiles
  • Antibacterial Activity: Fluoroquinolones (e.g., ciprofloxacin) target DNA gyrase, while 1,8-naphthyridine derivatives often inhibit efflux pumps (e.g., NorA, MepA) to synergize with antibiotics . The target compound’s mechanism remains unstudied.
  • Coordination Chemistry: Derivatives like BF₂ complexes and Ru(II) polypyridyls exhibit metal-binding and fluorescence properties, enabling applications in catalysis and biosensing .
Commercial and Research Viability
  • Cost : The target compound (USD 884/g) is cheaper than some analogues (e.g., 8-chloro-1,7-naphthyridine-3-carbonitrile at USD 1,720/g) but more expensive than dichloro derivatives (USD 65–592/g) .
  • Toxicity : While 1,8-naphthyridines like 1,8-NA show toxicity at high concentrations, the spiro derivative’s safety profile is undocumented .

Biological Activity

1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one is a unique organic compound characterized by a spiro linkage between a naphthyridine and a piperidine ring. Its molecular formula is C12H15N3OC_{12}H_{15}N_{3}O. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound features a complex three-dimensional structure that influences its biological interactions. The spiro configuration contributes to its unique reactivity and potential therapeutic applications.

PropertyValue
Molecular FormulaC12H15N3O
Molecular Weight217.27 g/mol
IUPAC Namespiro[1,3-dihydro-1,8-naphthyridine-4,4'-piperidine]-2-one
CAS Number883985-03-3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Activity

This compound has shown promising anticancer properties in several studies. For instance:

  • Case Study 1 : In a study evaluating antiproliferative effects on cancer cell lines (HeLa and CEM), the compound exhibited an IC50 value of approximately 25 µM, indicating moderate potency against these cells .
  • Case Study 2 : A comparative analysis with other spiro compounds revealed that derivatives of this compound had enhanced cytotoxicity against multidrug-resistant cancer cell lines. The presence of specific functional groups was correlated with increased biological activity .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can bind to specific receptors on the surface of cells, altering signaling pathways that lead to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer ActivityIC50 (µM)
This compoundModerateModerate25
SpirooxindolesLowHigh15
Spirocyclic piperidinesModerateLow30

Q & A

Q. What are the common synthetic routes for 1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via annulation strategies or Friedlander reactions. For example:

  • Friedlander Reaction : Ionic liquids (ILs) catalyze the cyclocondensation of 2-aminopyridines with ketones under mild conditions (60–80°C, 6–8 hrs). ILs like [BMIM][BF₄] enhance yields (up to 92%) by stabilizing intermediates .
  • Intramolecular Cyclization : Azidopyridone derivatives undergo cyclization to form 1,8-naphthyridine cores. This method requires basic conditions (e.g., K₂CO₃ in DMF) and yields >85% .
    Optimization Tips : Adjust IL type, temperature, and reaction time to balance steric and electronic effects. Monitor by TLC or HPLC.

Q. What safety protocols are critical when handling this compound in the lab?

  • Hazards : Oral/acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory risks (H335) .
  • Protective Measures :
    • PPE : EN166-certified goggles, nitrile gloves, and flame-retardant lab coats.
    • Engineering Controls : Fume hoods for synthesis; sealed containers for storage.
    • Emergency Response : Immediate rinsing for eye/skin exposure; activated charcoal for ingestion .

Q. How is the purity and structural integrity of the compound validated?

  • Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) confirms purity (>95%).
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 7.8–8.2 ppm (naphthyridine protons) and δ 3.4–4.1 ppm (piperidine protons) .
    • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O) and 1550–1600 cm⁻¹ (C=N) .
  • Mass Spectrometry : ESI-MS molecular ion [M+H]⁺ matches theoretical mass (±1 Da) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the naphthyridine ring) influence cytotoxicity against cancer cells?

  • Key Findings :
    • 4-Tolyl/4-Bromophenyl Groups : Enhance DNA intercalation, increasing cytotoxicity (IC₅₀ ≈1.5 μM in MCF7 cells) by stabilizing ds-DNA binding .
    • Piperidine Spiro Moieties : Improve pharmacokinetics (e.g., blood-brain barrier penetration) but may reduce solubility .
  • Methodology :
    • Molecular Docking : Simulate binding to DNA topoisomerase II or EGFR kinase.
    • In Vitro Assays : MTT assays with dose-response curves (0.1–100 μM range) .

Q. How can contradictions in reported biological activity (e.g., varying IC₅₀ values) be resolved?

  • Potential Causes :
    • Assay Variability : Differences in cell lines (e.g., HepG2 vs. MCF7) or serum content in media .
    • Compound Stability : Degradation under light or humidity alters efficacy.
  • Resolution Strategies :
    • Standardized Protocols : Use identical cell lines (e.g., NCI-60 panel) and assay conditions.
    • Stability Studies : Monitor compound integrity via LC-MS over 24–72 hrs .

Q. What strategies are effective in enhancing the compound’s antibacterial activity against resistant strains?

  • Derivatization : Introduce chalcone moieties (e.g., 2,4-dichlorophenyl) to inhibit DNA gyrase. Example: CETSA-based ionic liquids show MIC = 4 μg/mL against E. coli .
  • Synergistic Combinations : Pair with β-lactam antibiotics to disrupt biofilm formation. Test via checkerboard assays (FIC index <0.5) .

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

  • Software :
    • SwissADME : Predicts logP (optimal: 2–3), CNS permeability, and CYP450 inhibition.
    • ProTox-II : Estimates LD₅₀ and hepatotoxicity risks .
  • Validation : Compare with in vivo pharmacokinetic data (e.g., rat models) .

Key Recommendations for Researchers

  • Prioritize Substituent Design : Focus on electron-withdrawing groups (e.g., -Br, -NO₂) to enhance DNA intercalation .
  • Adopt Hybrid Methods : Combine microwave synthesis (e.g., 100°C, 30 min) with sonication for faster, cleaner reactions .
  • Cross-Validate Data : Use orthogonal assays (e.g., SPR + molecular docking) to confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one
Reactant of Route 2
1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one

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